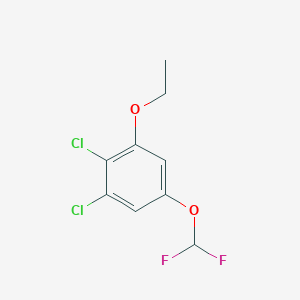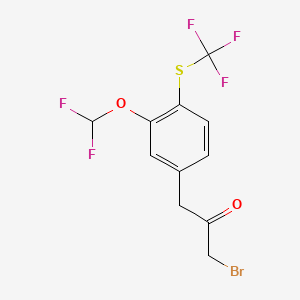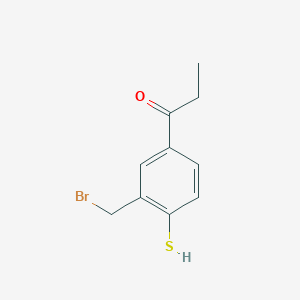
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 3-methyl-4-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions regenerate the thiol group.
科学的研究の応用
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules through thiol-ene click chemistry, enabling the study of protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, potentially altering their activity or function. The carbonyl group in the propanone moiety can participate in various addition reactions, further diversifying the compound’s reactivity.
類似化合物との比較
1-(4-Bromophenyl)propan-1-one: Lacks the mercapto group, making it less versatile in thiol-specific reactions.
1-(3-Methyl-4-mercaptophenyl)propan-1-one: Lacks the bromomethyl group, reducing its electrophilic reactivity.
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and reaction conditions.
Uniqueness: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
InChIキー |
JGEKROKMPOWFEM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)S)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



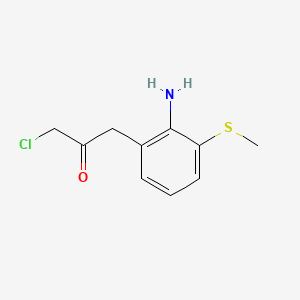
![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
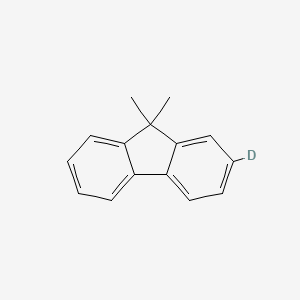
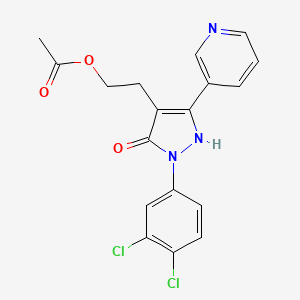
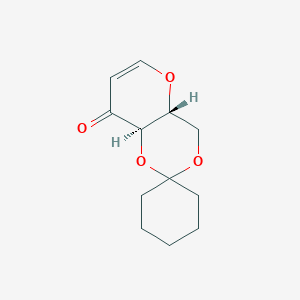

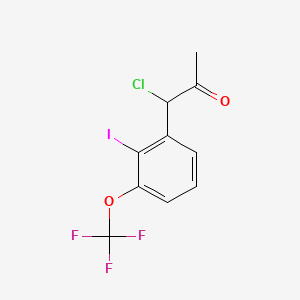

![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
